molecular formula C14H18N2S B11813832 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine

Cat. No.: B11813832
M. Wt: 246.37 g/mol
InChI Key: IRJPQLSFCUSZRO-UHFFFAOYSA-N
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Description

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropylbenzyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 3-isopropylbenzyl bromide with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzyl thiazole derivatives.

Scientific Research Applications

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: Lacks the isopropylbenzyl group, resulting in different chemical and biological properties.

    5-Benzyl-4-methylthiazol-2-amine: Similar structure but with a benzyl group instead of an isopropylbenzyl group.

    5-(3-Methylbenzyl)-4-methylthiazol-2-amine: Contains a methylbenzyl group, leading to variations in reactivity and applications.

Uniqueness

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine is unique due to the presence of the isopropylbenzyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4-methyl-5-[(3-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-9(2)12-6-4-5-11(7-12)8-13-10(3)16-14(15)17-13/h4-7,9H,8H2,1-3H3,(H2,15,16)

InChI Key

IRJPQLSFCUSZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(C)C

Origin of Product

United States

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